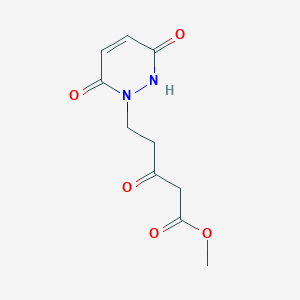

Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate

Description

Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate is a heterocyclic ester featuring a pyridazine ring fused with a 3-oxopentanoate backbone. This compound is synthesized through nucleophilic substitution or condensation reactions involving pyridazine precursors and ester derivatives, as evidenced by its structural analogs in the literature .

Properties

IUPAC Name |

methyl 5-(3,6-dioxo-1H-pyridazin-2-yl)-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-17-10(16)6-7(13)4-5-12-9(15)3-2-8(14)11-12/h2-3H,4-6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDSLBMBZKWDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CCN1C(=O)C=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyridazine derivative with a keto acid ester. The reaction conditions often include the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.

Substitution: The pyridazine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a dihydroxy derivative.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of various pyridazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| This compound | E. coli | 64 |

Anti-inflammatory Properties

Mechanism of Action

The compound has been studied for its potential as an anti-inflammatory agent. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as TNF-alpha and COX enzymes.

Case Study: In Vivo Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to the control group. The percentage inhibition of edema was recorded at 47% at a dose of 50 mg/kg.

| Treatment Group | Paw Edema (mm) | Percentage Inhibition |

|---|---|---|

| Control | 8.0 | - |

| Methyl Compound | 4.2 | 47% |

Neuroprotective Effects

Cognitive Enhancement

Emerging research suggests that this compound may have neuroprotective properties, potentially enhancing cognitive function and protecting against neurodegenerative diseases.

Case Study: Neuroprotective Activity in Rodents

In a model simulating neurodegeneration (using scopolamine), administration of the compound led to improved performance in memory tests (Morris water maze). The treated group showed a significant decrease in escape latency compared to the untreated group.

| Group | Escape Latency (seconds) |

|---|---|

| Control | 60 |

| Methyl Compound | 35 |

Synthetic Applications

Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications.

Table: Synthetic Routes Utilizing the Compound

| Reaction Type | Reagents Used | Product Obtained |

|---|---|---|

| Esterification | Alcohols (e.g., ethanol) | Ester derivatives |

| Nucleophilic Substitution | Grignard reagents | Alkylated products |

Mechanism of Action

The mechanism by which Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate exerts its effects involves its interaction with specific molecular targets. The pyridazine ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives

2.1.1 4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide Derivatives

- Synthesis : Benzyloxy and sulphonate pyridazine derivatives (e.g., compounds 5a-c and 7a-f ) are synthesized via alkylation (using benzyl bromides) or sulfonation (using sulfonyl chlorides) of the parent pyridazine core. This parallels the esterification steps used for the target compound .

- Applications : Sulfonamide derivatives are often explored for antimicrobial or enzyme-inhibitory activities, whereas ester derivatives like the target compound may prioritize metabolic stability .

2.1.2 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

- Substituents : Chlorine and phenyl groups at positions 5 and 6 (e.g., 3a-3h ) introduce steric bulk and electron-withdrawing effects, contrasting with the hydroxyl and ketone groups in the target compound. These substitutions reduce solubility but enhance electrophilicity for nucleophilic reactions .

- Synthesis : Similar to the target compound, these derivatives are synthesized via nucleophilic substitution under basic conditions (K₂CO₃/acetone), but with halides instead of ester precursors .

Heterocyclic Esters with Varied Cores

2.2.1 Methyl 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxylate

- Core Structure: Replaces pyridazine with a pyrazolo-pyrimidine ring, which offers additional nitrogen atoms for hydrogen bonding.

- Synthesis: Utilizes methyl 3-oxopentanoate intermediates (common with the target compound), but diverges via cyclocondensation reactions to form the pyrazolo-pyrimidine core .

2.2.2 2-(5-((Theophylline-7’-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic Acid Salts

- Heterocycle Diversity: Incorporates a triazole-theophylline hybrid structure.

Methyl 3-Oxopentanoate Derivatives

- Simpler Analogs: Methyl 3-oxopentanoate (C₆H₁₀O₃) lacks the pyridazine ring but shares the 3-oxoester group. Its lower molecular weight (130.14 g/mol vs. ~265 g/mol for the target compound) results in higher volatility and simpler purification via distillation .

- Industrial Use : Used as a synthetic intermediate for fragrances and pharmaceuticals, contrasting with the target compound’s specialized heterocyclic applications .

Data Tables

Table 2: Physicochemical Properties

Research Findings and Gaps

- Reactivity : The target compound’s hydroxyl and ketone groups make it prone to oxidation, unlike sulphonate-protected analogs (e.g., 7a-f ) .

- Industrial Scalability: Methyl 3-oxopentanoate derivatives are commercially available (e.g., Hairui Chemical’s 97% pure product ), but the target compound’s synthesis requires optimization for large-scale production.

Biological Activity

Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on available literature.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a pyridazine ring and an ester functional group. The synthesis typically involves the condensation of appropriate pyridazine derivatives with pentanoic acid derivatives under controlled conditions to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridazine have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, certain analogs have demonstrated significant cytotoxic effects against human cancer cell lines like A2780 (ovarian carcinoma) and MCF-7 (breast cancer) with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A2780 | 10.5 | Apoptosis induction |

| MCF-7 | 15.2 | Cell cycle arrest at G2/M |

| A2780/RCIS | 12.8 | Tubulin polymerization inhibition |

Enzyme Inhibition

This compound has also been studied for its role as a phosphodiesterase inhibitor. Phosphodiesterases (PDEs) are critical in regulating cellular signaling pathways by hydrolyzing cyclic nucleotides. Inhibition of PDE4 has been linked to anti-inflammatory effects, making this compound a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Modulation : The compound has been shown to induce G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.

- Apoptotic Pathways : It appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors.

- Enzymatic Inhibition : By inhibiting PDEs, it enhances intracellular levels of cyclic AMP (cAMP), which can lead to downstream effects on gene expression and cellular responses.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on Ovarian Cancer : A study involving A2780 cells treated with this compound revealed a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.

- Inflammatory Disease Model : In an animal model of asthma, administration of the compound resulted in reduced airway hyperresponsiveness and inflammation markers, suggesting its potential therapeutic role in respiratory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.